3-((4-Ethoxyphenyl)amino)-1-isopropylpyrrolidine-2,5-dione
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Overview
Description
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions. For instance, aminomethylation of 1-(4-ethoxyphenyl)-2-phenylethanone yielded a compound with similar functional groups .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, FT-IR, 1D and 2D NMR, and HRMS . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Scientific Research Applications
Synthesis and Antimicrobial Activity
Patel, Gandhi, and Sharma (2010) explored the synthesis of novel compounds similar to 3-((4-Ethoxyphenyl)amino)-1-isopropylpyrrolidine-2,5-dione, focusing on their antimicrobial activities. They successfully synthesized 6-(substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones through azo coupling, which were evaluated for their antimicrobial properties. This study underscores the compound's potential in developing new antimicrobial agents Patel, Gandhi, & Sharma, 2010.
Bioactive Derivatives Synthesis
Jones et al. (1990) reported on the acylation of pyrrolidine-2,4-diones, a process that synthesizes 3-acyltetramic acids. This research is significant for the synthesis of derivatives of this compound, which could have various biological applications, especially as potential substrate-specific inhibitors Jones, Begley, Peterson, & Sumaria, 1990.
Antioxidant and Anticonvulsant Activities
Hakobyan et al. (2020) delved into the antioxidant activity of N-aminomethyl derivatives of ethosuximide and pufemide anticonvulsants, which are structurally related to this compound. Their findings point to the potential of these derivatives in enhancing antioxidant activities and possibly impacting the blood coagulation system Hakobyan et al., 2020.
Development of Aromatase Inhibitors
Hartmann and Batzl (1986) explored the synthesis and evaluation of mammary tumor inhibiting activity of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones, indicating the potential application of similar compounds in cancer research. Their work highlights the role of structural modifications in enhancing the biological activity of these compounds Hartmann & Batzl, 1986.
Polymer Solar Cells
Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte based on pyrrolidine-2,5-dione derivatives for applications as an electron transport layer in polymer solar cells. This study showcases the compound's versatility and its potential in renewable energy technologies Hu et al., 2015.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-ethoxyanilino)-1-propan-2-ylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-4-20-12-7-5-11(6-8-12)16-13-9-14(18)17(10(2)3)15(13)19/h5-8,10,13,16H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZFDKIJLDTXLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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